Cas no 1690786-74-3 (4-bromo-5-fluoro-1-phenyl-1H-pyrazole)

4-Bromo-5-fluoro-1-phenyl-1H-pyrazole is a halogenated pyrazole derivative with significant utility in pharmaceutical and agrochemical research. Its bromo and fluoro substituents enhance reactivity, making it a versatile intermediate for cross-coupling reactions and further functionalization. The phenyl group at the 1-position contributes to stability and influences steric and electronic properties, facilitating tailored modifications. This compound is particularly valuable in medicinal chemistry for developing bioactive molecules due to its structural framework, which is common in drug discovery. High purity and consistent synthesis ensure reliable performance in applications such as inhibitor design and heterocyclic scaffold development. Its well-defined structure supports precise derivatization for targeted research applications.
4-bromo-5-fluoro-1-phenyl-1H-pyrazole structure
1690786-74-3 structure
Product Name:4-bromo-5-fluoro-1-phenyl-1H-pyrazole
CAS No:1690786-74-3
MF:C9H6BrFN2
MW:241.059744358063
MDL:MFCD28505947
CID:5579841
PubChem ID:112756765
Update Time:2025-06-11

4-bromo-5-fluoro-1-phenyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-5-fluoro-1-phenyl-1H-pyrazole
    • 1H-Pyrazole, 4-bromo-5-fluoro-1-phenyl-
    • MDL: MFCD28505947
    • Inchi: 1S/C9H6BrFN2/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H
    • InChI Key: FWDXGPTZDQTWDY-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC=C2)C(F)=C(Br)C=N1

Experimental Properties

  • Density: 1.59±0.1 g/cm3(Predicted)
  • Boiling Point: 296.3±20.0 °C(Predicted)
  • pka: -2.57±0.10(Predicted)

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4-bromo-5-fluoro-1-phenyl-1H-pyrazole Related Literature

Additional information on 4-bromo-5-fluoro-1-phenyl-1H-pyrazole

Comprehensive Overview of 4-bromo-5-fluoro-1-phenyl-1H-pyrazole (CAS No. 1690786-74-3): Properties, Applications, and Industry Insights

The compound 4-bromo-5-fluoro-1-phenyl-1H-pyrazole (CAS No. 1690786-74-3) is a highly specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. As a halogenated pyrazole derivative, it serves as a critical building block in the synthesis of bioactive molecules. Its unique structural features, including the bromo and fluoro substituents, enhance its reactivity and make it a valuable intermediate in medicinal chemistry.

In recent years, the demand for fluorinated pyrazole compounds has surged due to their role in drug discovery. The 4-bromo-5-fluoro-1-phenyl-1H-pyrazole scaffold is particularly notable for its potential in designing kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. Researchers are actively exploring its applications in targeted therapy, aligning with the growing trend of personalized medicine. This compound’s CAS No. 1690786-74-3 is frequently cited in patents and scientific literature, underscoring its industrial relevance.

From a synthetic perspective, 4-bromo-5-fluoro-1-phenyl-1H-pyrazole exemplifies the strategic use of halogenation to modulate electronic and steric properties. The bromo group facilitates cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, while the fluoro substituent improves metabolic stability in drug candidates. These attributes make it a versatile tool for chemists working on high-throughput screening and fragment-based drug design.

Environmental and regulatory considerations also play a role in the compound’s utilization. With the rise of green chemistry initiatives, researchers are optimizing synthetic routes for 4-bromo-5-fluoro-1-phenyl-1H-pyrazole to minimize waste and energy consumption. This aligns with broader industry goals, such as the 12 Principles of Green Chemistry, and addresses user queries about sustainable alternatives in organic synthesis.

For analytical chemists, the characterization of CAS No. 1690786-74-3 involves advanced techniques like NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods ensure purity and confirm structural integrity, which are critical for reproducibility in research. The compound’s molecular weight (255.06 g/mol) and lipophilicity (LogP) are frequently searched parameters, reflecting their importance in pharmacokinetic modeling.

In the agrochemical sector, 4-bromo-5-fluoro-1-phenyl-1H-pyrazole derivatives are investigated for their herbicidal and fungicidal properties. The fluoro moiety’s ability to enhance bioavailability and target specificity resonates with the industry’s shift toward precision agriculture. This trend addresses global challenges like food security and sustainable crop protection, topics highly searched in academic and commercial databases.

Looking ahead, the compound’s potential in material science is being explored, particularly in designing organic electronic materials. Its conjugated system and halogenated framework could contribute to innovations in OLEDs or photovoltaic cells, linking it to the booming renewable energy sector. Such interdisciplinary applications highlight the versatility of pyrazole-based compounds beyond traditional domains.

To summarize, 4-bromo-5-fluoro-1-phenyl-1H-pyrazole (CAS No. 1690786-74-3) is a multifaceted compound with broad implications across pharmaceuticals, agrochemicals, and materials. Its synthetic accessibility, structural tunability, and alignment with industry trends ensure its continued relevance in scientific and industrial advancements.

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